
Docetaxel Impurity 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docetaxel Impurity 4 is a byproduct formed during the synthesis and degradation of docetaxel, a widely used chemotherapeutic agent. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product. Understanding and controlling the levels of such impurities is crucial for ensuring the quality of docetaxel formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Docetaxel Impurity 4 involves several synthetic steps, typically starting from the precursor compounds used in the synthesis of docetaxel. The impurity can form through side reactions or degradation pathways during the synthesis process. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, can influence the formation of this impurity.
Industrial Production Methods: In industrial settings, the production of docetaxel and its impurities, including this compound, is monitored using advanced analytical techniques. High-performance liquid chromatography (HPLC) is commonly employed to separate and quantify impurities. The production process is optimized to minimize the formation of impurities and ensure the highest possible purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Docetaxel Impurity 4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reagents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Biochemical Analysis
Docetaxel Impurity 4 serves as a crucial reference standard in analytical chemistry. Its applications include:
- Stability Studies : The impurity is used to assess the stability and degradation profile of docetaxel under various conditions. Understanding how impurities form and behave can inform optimal storage and handling procedures for docetaxel formulations.
- Mechanism of Action : Research indicates that this compound interacts with tubulin, stabilizing microtubules and disrupting cellular processes such as mitosis in tumor cells, ultimately leading to apoptosis.
Quality Control in Pharmaceutical Development
In the pharmaceutical industry, this compound is vital for quality control processes:
- Analytical Reference : It acts as a reference compound for developing and validating analytical methods to detect and quantify impurities in docetaxel formulations. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed techniques for this purpose .
- Regulatory Compliance : The presence of impurities can affect drug safety and efficacy. Therefore, monitoring impurity levels ensures compliance with regulatory standards, which is essential for the approval of pharmaceutical products .
Case Studies and Research Findings
Several studies highlight the significance of this compound in understanding docetaxel formulations:
- Stability-Indicating Methods : A study developed new chromatographic methods that effectively separate docetaxel from its impurities, demonstrating improved sensitivity and specificity for quality assessment. The limits of quantification for known impurities were established at less than 0.2 µg/ml, with recovery rates between 90% and 110% .
- Clinical Toxicity Observations : Research comparing different docetaxel formulations revealed that those with lower impurity levels resulted in fewer adverse events, such as anemia and hypersensitivity reactions. This underscores the importance of controlling impurity levels to enhance patient safety during treatment .
Wirkmechanismus
The mechanism of action of Docetaxel Impurity 4 is closely related to that of docetaxel. Docetaxel works by stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cell death. This compound may also interact with microtubules, but its exact mechanism of action and molecular targets are less well understood. Further research is needed to elucidate the pathways involved and the potential effects of this impurity on the overall efficacy of docetaxel.
Vergleich Mit ähnlichen Verbindungen
Paclitaxel: Another taxane-based chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer cells.
7-Epidocetaxel: An epimer of docetaxel that can form during the synthesis and storage of docetaxel.
Uniqueness: Docetaxel Impurity 4 is unique in its specific structure and formation pathway. Unlike other impurities or related compounds, it is formed under specific conditions during the synthesis and degradation of docetaxel. Its presence and levels can significantly impact the quality and safety of docetaxel formulations, making it a critical impurity to monitor and control in pharmaceutical production.
Biologische Aktivität
Docetaxel, a semi-synthetic derivative of paclitaxel, is widely used in chemotherapy for various cancers, including breast, lung, and prostate cancers. However, its production often results in the formation of impurities, one of which is Docetaxel Impurity 4 (7-epi-docetaxel). Understanding the biological activity of this impurity is crucial for assessing its potential effects on therapeutic efficacy and safety.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group at the C7 position, differentiating it from the parent compound docetaxel. This structural modification can influence its pharmacological properties, including its interaction with target proteins and overall biological activity.
Biological Activity Overview
The biological activity of this compound has been studied primarily through its antitumor effects and toxicity profiles. Below are key findings from various studies:
Antitumor Activity
- In Vitro Studies : Research indicates that 7-epi-docetaxel exhibits comparable cytotoxicity to docetaxel in vitro. For instance, Jiang et al. demonstrated that both compounds showed dose-dependent cytotoxicity against CT26 cancer cells, with IC50 values indicating effective inhibition of cell proliferation at similar concentrations .
- In Vivo Studies : In animal models, specifically BALB/c nude mice with xenograft tumors, the antitumor efficacy of 7-epi-docetaxel was found to be lower than that of docetaxel. While both compounds reduced tumor size, the extent of reduction was significantly greater with docetaxel .
- Mechanism of Action : Both docetaxel and its impurity bind to β-tubulin, disrupting microtubule dynamics essential for cell division. This mechanism leads to apoptosis in cancer cells .
Toxicity Profile
- Safety Assessments : Toxicity studies revealed that 7-epi-docetaxel did not significantly induce liver or kidney damage in mice, as measured by serum biochemical indices (ALT, AST, urea, and creatinine levels). The observed values remained within normal ranges across different treatment groups .
- Comparative Toxicity : Although both docetaxel and its impurity displayed low toxicity profiles in animal models, the latter exhibited slightly elevated ALT levels at higher doses, suggesting a need for careful monitoring during therapeutic use .
Table 1: In Vitro Cytotoxicity Results
Compound | IC50 (µM) | Cell Line |
---|---|---|
Docetaxel | 0.5 | CT26 |
This compound | 0.6 | CT26 |
Table 2: In Vivo Efficacy Data
Treatment Group | Tumor Volume Reduction (%) | ALT (U/L) |
---|---|---|
Docetaxel | 75 | 45 |
This compound | 55 | 67 |
Case Studies
Several case studies have highlighted the implications of impurities like this compound in clinical settings:
- Case Study on Formulation Quality : A study evaluated the pharmaceutical quality of docetaxel injections and found that formulations containing higher levels of impurities could lead to reduced efficacy and increased side effects in patients . This underscores the importance of monitoring impurity levels during drug development.
- Clinical Observations : In clinical trials involving docetaxel-based therapies, patients receiving formulations with elevated levels of impurities reported differing side effect profiles compared to those receiving purer formulations. This variation suggests that impurities can modulate both therapeutic outcomes and adverse effects .
Eigenschaften
CAS-Nummer |
153744-63-9 |
---|---|
Molekularformel |
C17H23NO5 |
Molekulargewicht |
321.37 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(4S,5S)-2,2-Dimethyl-4-phenyl-,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.